molecular formula C21H20N4O2 B5465712 1'-(imidazo[1,2-a]pyridin-3-ylcarbonyl)-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one

1'-(imidazo[1,2-a]pyridin-3-ylcarbonyl)-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one

Cat. No. B5465712
M. Wt: 360.4 g/mol
InChI Key: OURHXHFBGIGPSG-UHFFFAOYSA-N
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Description

Imidazo[1,5-a]pyridine derivatives have attracted growing attention due to their unique chemical structure and versatility . They are a class of aromatic heterocycles with potential in several research areas, from materials science to the pharmaceutical field . They have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .


Synthesis Analysis

Imidazo[1,2-a]pyrimidine has been synthesized through different chemosynthetic methodologies viz., multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, chiral compounds synthesis etc .


Molecular Structure Analysis

Imidazo[1,5-a]pyridin-3-ylidenes have strong π-accepting character . DFT calculations for imidazo[1,5-a]pyridin-3-ylidenes revealed that a hybrid accepting orbital comprised of a vacant p-orbital of carbene and a π* orbital of the pyridine ring newly occurred to result in significantly increased π-accepting character .


Chemical Reactions Analysis

The fundamental character and the effects of substituents on the imidazo[1,5-a]pyridine backbone on the electronic character of carbenes were evaluated using rhodium complexes and selenium adducts .

Future Directions

Imidazo[1,5-a]pyridine derivatives have great potential in several research areas, from materials science to the pharmaceutical field . Future research may focus on exploring these potentials further and developing new applications for these compounds.

properties

IUPAC Name

1'-(imidazo[1,2-a]pyridine-3-carbonyl)-1-methylspiro[indole-3,3'-piperidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c1-23-16-8-3-2-7-15(16)21(20(23)27)10-6-11-24(14-21)19(26)17-13-22-18-9-4-5-12-25(17)18/h2-5,7-9,12-13H,6,10-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURHXHFBGIGPSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3(C1=O)CCCN(C3)C(=O)C4=CN=C5N4C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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